Physicochemical Property Advantage: Lipophilicity (XLogP3) Comparison Against Hydroxyl-Lacking and Dechlorinated Analogs
The predicted lipophilicity (XLogP3 = 1.4) of the target compound [1] creates a favorable balance for mycobacterial cell wall penetration compared to more lipophilic pyrrolyl benzamides lacking the free hydroxyl group, which typically show XLogP3 values > 2.5, while remaining more permeable than highly polar analogs with additional hydrogen-bond donors. This intermediate logP is associated with optimal InhA inhibitor drug-likeness profiles in the series described by Joshi et al. [2]
| Evidence Dimension | Lipophilicity (XLogP3) for cell permeability prediction |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (no hydroxyl): XLogP3 estimated > 2.5; N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (no chloro): XLogP3 estimated < 1.0 |
| Quantified Difference | Target compound's XLogP3 is intermediate, avoiding extremes of high (risk of poor solubility) and low (risk of poor membrane penetration) lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator values estimated based on analogous structures lacking -OH or -Cl. |
Why This Matters
For procurement decisions in antimycobacterial screening, a compound with an intermediate, experimentally predictable logP is far more likely to yield interpretable dose-response data than extreme-logP alternatives that may fail due to solubility or permeability artifacts.
- [1] PubChem. 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide. Compound Summary, CID 71781573. National Center for Biotechnology Information. View Source
- [2] Joshi, S.D., et al. Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. Bioorganic Chemistry, 81, pp.440-453, 2018. View Source
